cis-1,2-Cyclohexanedicarboxylic acid

Descripción general

Descripción

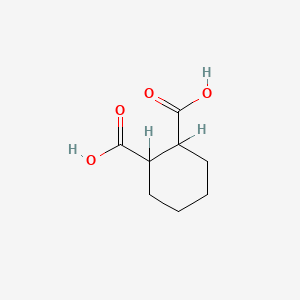

cis-1,2-Cyclohexanedicarboxylic acid: is an organic compound with the molecular formula C₈H₁₂O₄. It is a stereoisomer of 1,2-cyclohexanedicarboxylic acid, where the carboxyl groups are positioned on the same side of the cyclohexane ring. This compound is known for its applications in various chemical processes and industrial uses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation of Phthalic Acid Derivatives: One common method involves the catalytic hydrogenation of phthalic acid derivatives.

Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by hydrogenation.

Industrial Production Methods: Industrial production often utilizes the hydrogenation method due to its scalability and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-1,2-Cyclohexanedicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride.

Major Products:

Oxidation: Cyclohexane-1,2-dione.

Reduction: Cyclohexanedimethanol.

Substitution: Various esters and amides depending on the substituent used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Cis-1,2-Cyclohexanedicarboxylic acid is utilized as a versatile building block in organic synthesis. Its two carboxylic acid groups allow for various transformations and functionalization:

- Synthesis of Esters and Amides : The carboxylic acid groups can be converted into esters and amides, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Coordination Complexes : The compound can form stable coordination complexes with transition metals, which are useful in catalysis and material science. For instance, studies have shown that iron(II) complexes of this compound exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans .

- Hunsdiecker Reaction : The Hunsdiecker reaction of silver salts derived from this compound has been investigated for the synthesis of carboxylic acids .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Synthesis of Esters/Amides | Intermediates for pharmaceuticals |

| Coordination Complexes | Catalysis and material science |

| Hunsdiecker Reaction | Synthesis of carboxylic acids |

Applications in Coordination Chemistry

This compound is particularly valuable in coordination chemistry due to its ability to chelate metal ions. Research indicates that complexes formed with this dicarboxylic acid can enhance the stability and bioactivity of metal ions.

Case Study: Iron Complexes

A study demonstrated that iron(II) complexes with this compound showed promising antibacterial properties. The complex formation was characterized by spectroscopic methods, revealing a stoichiometry of 1:1 between the metal ion and the ligand . The iron complex exhibited significant activity against both gram-positive and gram-negative bacteria.

Table 2: Properties of Iron Complexes

| Property | Value |

|---|---|

| Stoichiometry | 1:1 (Iron: Ligand) |

| Solubility | Insoluble in water; soluble in organic solvents |

| Antibacterial Activity | Effective against Staphylococcus aureus, E. coli |

Applications in Medicinal Chemistry

The potential medicinal applications of this compound stem from its biological activity when complexed with metal ions. Studies indicate that these complexes can serve as antimicrobial agents.

Case Study: Antimicrobial Activity

Research has highlighted the antifungal activity of iron complexes derived from this compound against various fungal strains. The results indicated that these complexes could inhibit the growth of fungi such as Candida glabrata and Fusarium solani .

Table 3: Antimicrobial Efficacy

| Microorganism | Activity Level |

|---|---|

| Candida albicans | Significant inhibition |

| Candida glabrata | Moderate inhibition |

| Fusarium solani | Significant inhibition |

Mecanismo De Acción

The mechanism of action of cis-1,2-cyclohexanedicarboxylic acid primarily involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems, where the compound can encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

trans-1,2-Cyclohexanedicarboxylic acid: The trans isomer has the carboxyl groups on opposite sides of the cyclohexane ring, leading to different physical and chemical properties.

1,3-Cyclohexanedicarboxylic acid: This compound has carboxyl groups at the 1 and 3 positions, resulting in a different reactivity profile.

1,4-Cyclohexanedicarboxylic acid: With carboxyl groups at the 1 and 4 positions, this compound exhibits unique properties and applications.

Uniqueness of cis-1,2-Cyclohexanedicarboxylic acid:

- The cis configuration allows for specific interactions and complex formations that are not possible with the trans isomer.

- Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Actividad Biológica

Cis-1,2-Cyclohexanedicarboxylic acid (CHDA) is a bicyclic organic compound with significant biological activity, particularly in antimicrobial and ecotoxicological contexts. This article reviews the existing literature on its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula . Its structure features two carboxylic acid groups attached to a cyclohexane ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of CHDA and its derivatives. Notably, a study focused on the synthesis of iron complexes with CHDA demonstrated significant antibacterial and antifungal activities.

Key Findings:

-

Antibacterial Activity: The iron complex of CHDA exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

-

Antifungal Activity: The same complex showed antifungal properties against:

- Candida albicans

- Candida glabrata

- Fusarium solani

The minimum inhibitory concentrations (MICs) for these organisms were determined using agar well-diffusion methods, showcasing the compound's potential as an antimicrobial agent .

Ecotoxicological Studies

Ecotoxicological assessments have also been conducted to evaluate the environmental impact of CHDA. A report by NICNAS highlighted its low toxicity levels in aquatic environments, suggesting that CHDA poses minimal ecological risks at typical exposure levels .

Ecotoxicological Data:

| Test Organism | LC50 (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | >1000 | No significant mortality |

| Fish species (various) | >1000 | No adverse effects noted |

These findings indicate that while CHDA has biological activity, it does not significantly harm aquatic life at high concentrations.

Case Studies

A case study involving the use of CHDA in drug delivery systems demonstrated its potential for enhancing therapeutic efficacy. In this study, CHDA was incorporated into polymeric micelles designed for targeted drug delivery, showing improved cellular uptake and reduced cytotoxicity compared to conventional delivery methods .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Disruption of bacterial cell membranes.

- Interference with fungal cell wall synthesis.

- Modulation of immune responses in host organisms.

Further research is necessary to clarify these mechanisms and explore potential applications in medicine and agriculture.

Propiedades

IUPAC Name |

(1R,2S)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031439 | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-09-3 | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(1R,2S)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydrophthalic acid, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural formula and molecular weight of cis-1,2-Cyclohexanedicarboxylic acid?

A1: this compound, also known as cis-Cyclohexane-1,2-dicarboxylic acid, has the molecular formula C₈H₁₂O₄ and a molecular weight of 172.17 g/mol. []

Q2: How does the stereochemistry of this compound influence its applications?

A2: The cis configuration of the carboxylic acid groups in this compound plays a crucial role in its ability to form specific coordination complexes and influence the resulting structures. For example, it can act as a bridging bis-bidentate carboxylate ligand, leading to the formation of zigzag chain structures in coordination polymers. [] This stereochemistry also dictates the formation of different dimensional coordination polymers (0-D, 1-D, 2-D to 3-D) when complexed with ZnII ions and various bipyridyl ligands. []

Q3: Can you describe the crystal structure of this compound?

A3: this compound crystallizes in a specific arrangement where the molecules form hydrogen-bonded pairs through carboxylic acid-isoquinoline interactions. These pairs further interact through the second carboxylic acid group, resulting in a centrosymmetric cyclic head-to-head hydrogen-bonding pattern. This specific arrangement contributes to the overall crystal packing and stability of the compound. []

Q4: How is this compound used in the construction of coordination frameworks?

A4: this compound is a valuable building block in coordination chemistry. Its two carboxylate groups can coordinate to metal ions, facilitating the formation of diverse metal-organic frameworks (MOFs). The structural features of these frameworks are influenced by the specific metal ions and auxiliary ligands used during synthesis, leading to a wide range of potential applications. [, , ] For instance, researchers have used this compound with 4-imidazolyl tecton 1,4-di(1H-imidazol-4-yl)benzene and various metal salts to create nine new coordination polymers with distinct structures. []

Q5: Are there any specific applications of this compound-based coordination polymers?

A5: Yes, this compound-based coordination polymers have shown potential in areas like selective ion sensing. For example, a Cadmium(II) coordination polymer incorporating this compound and 4,4'-bis(2-methylimidazol-1-yl)biphenyl exhibited selective fluorescence quenching in the presence of Fe3+ cations and Cr2O72-/CrO42- anions, highlighting its potential for detecting these species in aqueous solutions. []

Q6: Has this compound been utilized in nanoparticle synthesis for catalytic applications?

A6: Research indicates that this compound plays a role in controlling the morphology and properties of nanoparticles for photocatalytic applications. For instance, it was employed in a method to synthesize AgCl and Ag/AgCl nanoparticles on vanadium oxides. The presence of this compound led to the formation of fractal-like morphologies in the resulting nanocomposites, influencing their band gap and photocatalytic activity towards the degradation of organic dyes like methylene blue and methyl orange. []

Q7: How does this compound contribute to the design of peptides with specific secondary structures?

A7: this compound, when linked to glycine, has been explored as a diacid linker in peptide design. Studies have shown that incorporating this linker unit promotes the formation of parallel beta-sheet secondary structures in peptides when attached to the N-termini of peptide strands. This approach holds potential for developing peptides with tailored structures and potential applications in various fields. []

Q8: What are the implications of using this compound in drug development?

A8: A derivative of this compound, specifically 2-sarcosinamide-cis-1,2-cyclohexanedicarboxylamide (M1), is a major metabolite of the angiotensin-converting enzyme inhibitor idrapril calcium. [] Understanding the metabolic pathway of idrapril calcium, which includes reduction to M1 and hydrolysis to this compound (M2), is crucial for understanding the drug's disposition and potential effects in the body. []

Q9: How is this compound analyzed in complex mixtures?

A9: A method for determining hexahydrophthalic anhydride in unsaturated polyester resins utilizes this compound as a derivatization agent. This method involves converting the anhydride to carboxylic acids, followed by derivatization using trimethyloxonium tetrafluoroborate. The resulting derivatives are then analyzed using gas chromatography/mass spectrometry (GC/MS), enabling the quantification of hexahydrophthalic anhydride in the resin sample. []

Q10: Can this compound be incorporated into larger molecules?

A10: Yes, this compound can be used as a starting material for synthesizing various derivatives. For example, researchers have successfully synthesized half amides, imides, and open-chain amide carboxylic acid derivatives from this compound. [, ] These derivatives have potential applications in various fields, including medicinal chemistry and material science.

Q11: Have there been studies on resolving the enantiomers of this compound?

A11: Yes, due to its chirality, researchers have focused on resolving the enantiomers of this compound. A successful resolution of the (1R,2S) enantiomer was achieved using the brucinium salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate dihydrate. This resolution allows for the isolation and study of individual enantiomers, which is crucial for understanding their specific properties and potential applications in asymmetric synthesis and other areas. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.